molecular formula C14H11Cl2N5 B6443636 N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2640965-91-7

N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B6443636
CAS No.: 2640965-91-7
M. Wt: 320.2 g/mol
InChI Key: MQQVIJCTFDUJJY-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 2,4-dichlorobenzyl group at the N4 position and an imidazole substituent at the C6 position. This structural motif is characteristic of compounds designed for biological activity, particularly targeting enzymes or receptors where the dichlorophenyl group enhances lipophilicity and binding affinity, while the imidazole moiety may participate in hydrogen bonding or metal coordination .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-6-imidazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5/c15-11-2-1-10(12(16)5-11)7-18-13-6-14(20-8-19-13)21-4-3-17-9-21/h1-6,8-9H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQVIJCTFDUJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the pyrimidine core.

    Attachment of the Dichlorophenylmethyl Group: The final step involves the alkylation of the pyrimidine-imidazole intermediate with a dichlorophenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrimidine moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The pyrimidine ring may interact with nucleic acids or proteins, affecting cellular processes. The dichlorophenylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS/Reference) Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Source
Target Compound Pyrimidin-4-amine N4: 2,4-dichlorobenzyl; C6: imidazolyl ~335.2* Hypothesized antifungal
Oxiconazole Analog (CAS N/A) Pyrimidine-oxime C5: imidazolyl; O-linked 2,4-dichlorobenzyl ~418.3 Antifungal (Candida spp.)
N-[1-(3-Fluorophenyl)piperidin-3-yl]-6-(morpholin-4-yl)pyrimidin-4-amine Pyrimidin-4-amine N4: 3-fluorophenylpiperidinyl; C6: morpholinyl ~385.4 Kinase inhibition (hypothetical)
Pazopanib Derivative (CAS N/A) Pyrimidin-4-amine N4: indazolylmethyl; C2: chloropyrimidine ~437.9 Antitumor (VEGFR/PDGFR inhibition)
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (20o) Pyrrolopyrimidin-4-amine C6: 4-methoxyphenyl; N4: naphthalenylmethyl 394.18 Kinase inhibition (synthesis focus)

*Calculated based on molecular formula.

Key Findings and Differentiation

Substituent Impact on Bioactivity :

  • The target compound ’s 2,4-dichlorobenzyl group likely enhances membrane permeability and target binding compared to analogs with single halogenation (e.g., 3-fluorophenyl in Enamine Ltd’s compound ). Its imidazole group may confer metal-binding capacity, distinguishing it from morpholine- or naphthalene-containing derivatives, which prioritize solubility or steric bulk .
  • Oxiconazole analogs (e.g., from Rad et al., 2011) share the 2,4-dichlorophenyl motif but replace pyrimidine with oxime-linked structures, resulting in broader antifungal activity against Candida species .

Therapeutic Potential: The pazopanib derivative () demonstrates the significance of pyrimidin-4-amine scaffolds in oncology, particularly for kinase inhibition. However, the target compound’s dichlorophenyl-imidazole system may shift selectivity toward fungal CYP51 or bacterial targets . Compound 20o () highlights the role of methoxy and naphthalene groups in modulating kinase affinity, suggesting that the target compound’s dichlorophenyl group may reduce metabolic oxidation compared to methoxy-substituted analogs .

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